5,5'-Dibromo BAPTA (tetrapotassium) 5,5'-Dibromo BAPTA (tetrapotassium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16639949
InChI: InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C22H18Br2K4N2O10
Molecular Weight: 786.6 g/mol

5,5'-Dibromo BAPTA (tetrapotassium)

CAS No.:

Cat. No.: VC16639949

Molecular Formula: C22H18Br2K4N2O10

Molecular Weight: 786.6 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Dibromo BAPTA (tetrapotassium) -

Specification

Molecular Formula C22H18Br2K4N2O10
Molecular Weight 786.6 g/mol
IUPAC Name tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate
Standard InChI InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4
Standard InChI Key OAUHFSHYBXGERY-UHFFFAOYSA-J
Canonical SMILES C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5,5'-Dibromo BAPTA (tetrapotassium) features a symmetric ethane-1,2-diyl backbone bridged by two 2-aminophenoxy groups, each substituted with bromine atoms at the 5-position (Figure 1). The tetraacetic acid moieties are deprotonated and bound to potassium ions, rendering the compound water-soluble . This structure optimizes calcium coordination through eight oxygen atoms from carboxylate and ether groups, forming a stable octadentate complex .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight786.59 g/mol
SolubilityWater-soluble
Dissociation Constant (Kd)3.6 µM (Ca²⁺, Mg²⁺-free)
Storage Conditions4°C, protected from light

Spectral and Stability Characteristics

The compound exhibits a UV absorption peak at 287 nm in methanol, with a molar extinction coefficient (ϵ\epsilon) of 5,900 M⁻¹cm⁻¹ . Stability studies indicate no degradation under refrigeration for over six months, though prolonged exposure to light or acidic conditions may hydrolyze the potassium salts .

Calcium Chelation Mechanism

Binding Thermodynamics

The chelation reaction follows the equilibrium:

Ca2++BAPTA4CaBAPTA2Kd=3.6 μM\text{Ca}^{2+} + \text{BAPTA}^{4-} \leftrightarrow \text{CaBAPTA}^{2-} \quad K_d = 3.6\ \mu\text{M}

This KdK_d value, measured in Mg²⁺-free buffers, reflects a 10-fold higher affinity for Ca²⁺ over Mg²⁺, enabling precise control of free calcium in experimental systems . The Bromine substituents electron-withdrawing effects stabilize the calcium complex, reducing proton competition at physiological pH.

Selectivity Profile

Biological Applications in Cellular Research

Modulation of Calcium Signaling

In hippocampal CA1 neurons, intracellular infusion of 1 mM 5,5'-Dibromo BAPTA induces a steady-state outward K⁺ current (IK,leakI_{\text{K,leak}}) of ~300 pA at −60 mV, attributable to chelator-driven suppression of calcium-activated potassium channels . This effect is reversible by noradrenaline (10 µM) or 8-Br-cAMP (100 µM), implicating cAMP-dependent pathways in calcium-buffering cross-talk .

Disease Modeling

By clamping cytosolic Ca²⁺ at ≤100 nM, this chelator has unmasked calcium’s role in:

  • Neurodegeneration: Attenuating NMDA receptor excitotoxicity in glutamate-challenged cortical neurons .

  • Cardiac Arrhythmias: Suppressing spontaneous contractions in calcium-overloaded cardiomyocytes.

Comparative Analysis with BAPTA Derivatives

Table 2: Affinity and Selectivity of BAPTA Variants

CompoundKdK_d (Ca²⁺)Mg²⁺ InterferenceKey Application
5,5'-Dibromo BAPTA3.6 µMLowNeuronal Ca²⁺ clamping
5,5'-Dimethyl BAPTA0.15 µMNoneHigh-affinity buffering
5,5'-Dinitro BAPTA7.5 mMHighLow-affinity perfusion

Data adapted from INTERCHIM and Biotium . The dibromo derivative balances moderate affinity with pH insensitivity, unlike nitro-substituted analogs whose KdK_d shifts 10-fold per pH unit .

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